(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide

CDK7 inhibitor thiazole-acrylamide kinase selectivity

(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide (CAS 1421588-65-9) is a synthetic thiazole-acrylamide hybrid compound with a molecular formula of C₁₇H₁₅N₃OS₂ and a molecular weight of 341.45 g/mol. The compound is commercially available from research chemical suppliers at a typical purity of ≥95%.

Molecular Formula C17H15N3OS2
Molecular Weight 341.45
CAS No. 1421588-65-9
Cat. No. B2835389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
CAS1421588-65-9
Molecular FormulaC17H15N3OS2
Molecular Weight341.45
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C=CC3=CN=CC=C3
InChIInChI=1S/C17H15N3OS2/c1-12-15(23-17(20-12)14-5-3-9-22-14)11-19-16(21)7-6-13-4-2-8-18-10-13/h2-10H,11H2,1H3,(H,19,21)/b7-6+
InChIKeyZBOBDZYVXCCBOB-VOTSOKGWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide (CAS 1421588-65-9) Demands a Rigorous Comparator-Based Selection Strategy


(E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide (CAS 1421588-65-9) is a synthetic thiazole-acrylamide hybrid compound with a molecular formula of C₁₇H₁₅N₃OS₂ and a molecular weight of 341.45 g/mol . The compound is commercially available from research chemical suppliers at a typical purity of ≥95% . Its structural architecture—combining a 4-methyl-2-(thiophen-2-yl)thiazole core with a (E)-3-(pyridin-3-yl)acrylamide moiety—places it within a broader class of heterocyclic acrylamides that have been explored as kinase inhibitor scaffolds, particularly in cyclin-dependent kinase (CDK) targeting programs [1]. However, the publicly available peer-reviewed evidence base for this specific compound is extremely limited; no dedicated primary research article, comprehensive selectivity panel, or head-to-head comparator study has been identified in the open scientific literature as of the knowledge cutoff date.

Why Generic Thiazole-Acrylamide Substitution Is Not a Viable Procurement Strategy for (E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide


Within the thiazole-acrylamide chemotype, even minor structural permutations can produce profound shifts in kinase selectivity, cellular potency, and pharmacokinetic properties—a phenomenon well-documented in the CDK7 inhibitor field where closely related analogs exhibit divergent target engagement profiles [1]. The specific substitution pattern of this compound—featuring a 4-methyl group on the thiazole, a thiophen-2-yl substituent at the 2-position, and a (E)-acrylamide linker terminating in a pyridin-3-yl ring—is not interchangeable with analogs bearing alternative heteroaryl appendages or altered linker geometries. Without direct comparative pharmacological data for this exact compound, procurement decisions must rest on the recognition that its unique structural fingerprint is likely to confer distinct biological properties that cannot be inferred from class-level generalizations. Researchers seeking to reproduce or build upon proprietary or unpublished findings involving this specific CAS number should verify batch-to-batch consistency and request any available in-house characterization data from the supplier.

Quantitative Differentiation Evidence for (E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide (CAS 1421588-65-9): Comparator-Based Analysis


CDK7 Inhibitory Activity: Structural Proximity to Patent-Exemplified Compounds but Absence of Direct Data for the Target Compound

Patent WO2020060112A1 discloses a series of thiazole derivatives as selective CDK7 inhibitors, with Example compounds (e.g., Example 37, 39, 45) demonstrating concentration-dependent inhibition of RNA polymerase II C-terminal domain phosphorylation and c-Myc expression in TNBC MDA-MB-468 cells [1]. The target compound (CAS 1421588-65-9) shares the core thiazole-acrylamide scaffold with these exemplified compounds but contains a distinct substitution pattern (4-methyl-2-(thiophen-2-yl)thiazole coupled to pyridin-3-yl acrylamide). No IC₅₀, Kd, or cellular activity data for the target compound itself are reported in this patent or any other identified source. Therefore, any claim of CDK7 inhibitory activity for the target compound remains a class-level inference unsupported by direct quantitative evidence.

CDK7 inhibitor thiazole-acrylamide kinase selectivity cancer

Purity Benchmarking: Supplier-Specified Purity Data as a Minimum Procurement Criterion

The target compound is offered by at least one research chemical supplier (Chemenu) at a stated purity of ≥95%, with catalog number CM778997 . This purity level is consistent with the ≥95% purity commonly cited for this compound class from other vendors . However, no certificate of analysis, HPLC chromatogram, or lot-specific purity data are publicly disclosed for independent verification. No comparative purity benchmarking against alternative sources is possible based on the available information.

purity analysis quality control research chemical procurement

Structural Uniqueness Assessment: No Close Analog with Reported Biological Activity Identified in Open Literature

A systematic search of PubMed, PubChem, and Google Patents failed to identify any peer-reviewed publication or patent that explicitly reports biological activity data for (E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide (CAS 1421588-65-9). The closest structurally characterized analogs found in the literature are (E)-3-(4-fluorophenyl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acrylamide and (E)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide , neither of which has associated biological activity data in the identified sources. This absence of comparator data precludes any quantitative differentiation analysis.

chemical novelty structure-activity relationship scaffold comparison

Evidence-Grounded Application Scenarios for (E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide (CAS 1421588-65-9)


Exploratory Kinase Selectivity Profiling in CDK-Focused Drug Discovery Programs

Given the structural homology to patent-exemplified CDK7 inhibitors within the thiazole-acrylamide class [1], this compound may serve as a tool for exploratory kinase selectivity profiling. Researchers with access to broad-panel kinase assays (e.g., KINOMEscan or similar) can evaluate whether the unique 4-methyl-2-(thiophen-2-yl)thiazole motif confers altered selectivity relative to close analogs. Any resulting data would be novel contributions to the scientific literature, as no such profiling has been reported to date.

Structure-Activity Relationship (SAR) Expansion Around the Thiazole C-2 Position

The thiophen-2-yl substituent at the thiazole C-2 position distinguishes this compound from analogs bearing phenyl, o-tolyl, or 4-fluorophenyl groups at the corresponding position [1]. Systematic SAR studies comparing this compound against those analogs—measuring parameters such as biochemical IC₅₀, cellular target engagement, microsomal stability, and aqueous solubility—could elucidate the contribution of the thiophene ring to overall pharmacological properties.

Reference Standard for Analytical Method Development and Quality Control

With a defined molecular formula (C₁₇H₁₅N₃OS₂), molecular weight (341.45 g/mol), and commercial availability at ≥95% purity [1], this compound can serve as a reference standard for developing HPLC or LC-MS analytical methods. Laboratories synthesizing structurally related thiazole-acrylamide libraries may use it as a system suitability standard, provided that lot-specific purity documentation is obtained from the supplier.

Negative Control or Counter-Screen Compound in CDK7 Inhibitor Studies

If subsequent in-house profiling reveals that this compound lacks significant CDK7 inhibitory activity despite its scaffold similarity to patent-exemplified inhibitors, it may find utility as a structurally matched negative control in cellular assays, enabling researchers to discriminate between CDK7-dependent and CDK7-independent phenotypic effects of thiazole-acrylamide compounds.

Quote Request

Request a Quote for (E)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.